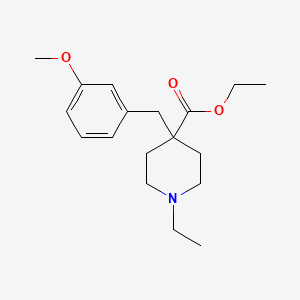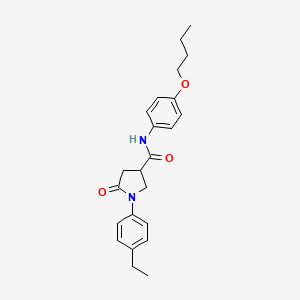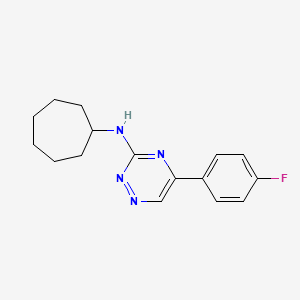![molecular formula C21H21NO3S2 B5228916 5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228916.png)
5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, also known as DMTB-TTZ, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
作用機序
The mechanism of action of 5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways. It has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to activate the p53 pathway, which is involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, 5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been found to induce apoptosis in cancer cells by activating the p53 pathway. It has also been found to scavenge free radicals and reduce oxidative stress.
実験室実験の利点と制限
One of the major advantages of using 5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising compound for therapeutic applications. Additionally, 5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is relatively easy to synthesize, making it readily available for research purposes.
However, there are also limitations to using 5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments. One of the major limitations is its potential toxicity. Although 5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to possess therapeutic potential, it may also have adverse effects on normal cells. Additionally, the mechanism of action of 5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on 5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to further investigate its mechanism of action. Understanding how 5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one exerts its biological activities may lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the potential toxicity of 5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one and its effects on normal cells. Finally, research is needed to evaluate the potential therapeutic applications of 5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, 5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, anti-tumor, and anti-oxidant properties and has been shown to modulate various signaling pathways. Although there are limitations to using 5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments, its wide range of biological activities makes it a promising compound for therapeutic applications. Further research is needed to fully understand its mechanism of action and evaluate its potential therapeutic applications.
合成法
The synthesis of 5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3-(3,5-dimethylphenoxy)propylamine with 2-formylbenzoic acid in the presence of thiosemicarbazide. The resulting product is then subjected to cyclization under basic conditions to form the thiazolidinone ring. The final compound is obtained after purification by recrystallization.
科学的研究の応用
5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, 5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to possess anti-tumor properties by inducing apoptosis in cancer cells. It has also been found to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
特性
IUPAC Name |
(5E)-5-[[2-[3-(3,5-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S2/c1-14-10-15(2)12-17(11-14)24-8-5-9-25-18-7-4-3-6-16(18)13-19-20(23)22-21(26)27-19/h3-4,6-7,10-13H,5,8-9H2,1-2H3,(H,22,23,26)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNUXCFLIFVVSJ-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCCCOC2=CC=CC=C2/C=C/3\C(=O)NC(=S)S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[[2-[3-(3,5-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-({1-[(2-ethyl-5-pyrimidinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5228837.png)

![1-(4-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228847.png)
![N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5228853.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5228867.png)
![1-{2-[1-(dimethylamino)ethyl]phenyl}-2,2,2-trifluoro-1-phenylethanol](/img/structure/B5228882.png)



![N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5228935.png)

![N-[4-(acetylamino)-3-methylphenyl]-3-methoxybenzamide](/img/structure/B5228952.png)